1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 1-ethylbenzimidazole with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in drug discovery and development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea can be compared with other benzimidazole derivatives to highlight its uniqueness:
1-(1-Methylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea: Similar structure but with a methyl group instead of an ethyl group. This small change can significantly affect the compound’s reactivity and biological activity.
1-(1-Ethylbenzimidazol-2-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methoxy group. The presence of chlorine can alter the compound’s chemical properties and interactions with biological targets.
1-(1-Ethylbenzimidazol-2-yl)-3-(2-hydroxyphenyl)urea: Features a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of benzimidazole derivatives.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C17H18N4O2/c1-3-21-14-10-6-4-8-12(14)18-16(21)20-17(22)19-13-9-5-7-11-15(13)23-2/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
WKOVXILFHOSNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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